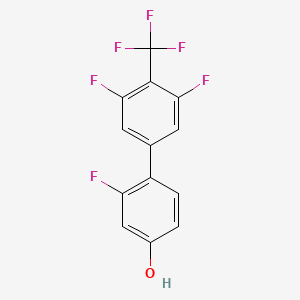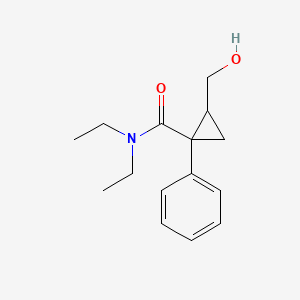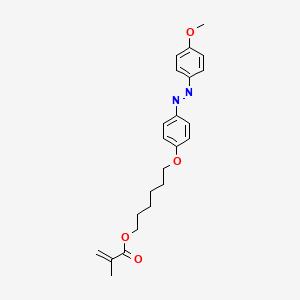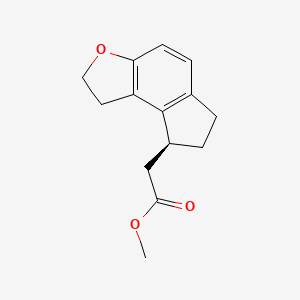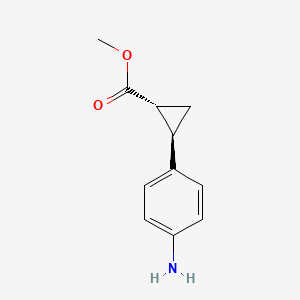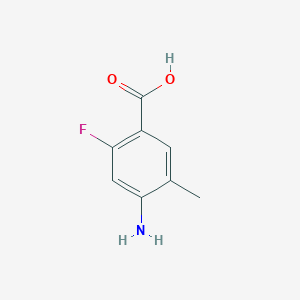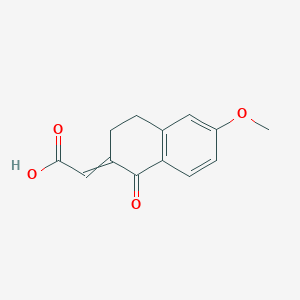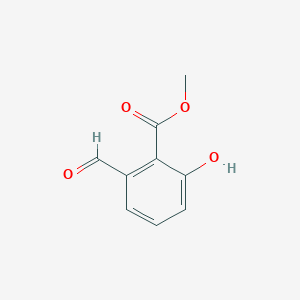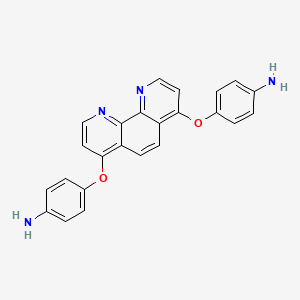
4,4'-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline
概要
説明
4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline is an organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of two aniline groups attached to a phenanthroline core through ether linkages. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline typically involves the reaction of 4,7-dihydroxy-1,10-phenanthroline with 4-nitroaniline under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl groups of the phenanthroline react with the nitro groups of the aniline to form the desired ether linkages. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenanthroline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline has several scientific research applications:
作用機序
The mechanism by which 4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved. For example, metal complexes of this compound can inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between DNA bases .
類似化合物との比較
Similar Compounds
4,7-Dihydroxy-1,10-phenanthroline: A precursor in the synthesis of 4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline.
4,7-Dimethoxy-1,10-phenanthroline: Another phenanthroline derivative with similar coordination properties.
4,7-Dichloro-1,10-phenanthroline: Known for its use in coordination chemistry and similar reactivity.
Uniqueness
4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline is unique due to its specific structure, which allows for the formation of stable metal complexes with distinct electronic and catalytic properties. Its ether linkages provide additional stability and versatility in various chemical reactions and applications .
特性
IUPAC Name |
4-[[7-(4-aminophenoxy)-1,10-phenanthrolin-4-yl]oxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c25-15-1-5-17(6-2-15)29-21-11-13-27-23-19(21)9-10-20-22(12-14-28-24(20)23)30-18-7-3-16(26)4-8-18/h1-14H,25-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTWISYBANXDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C3C=CC4=C(C=CN=C4C3=NC=C2)OC5=CC=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


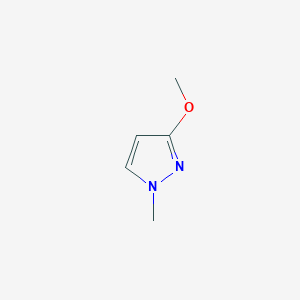
![5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B3321497.png)
![5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3321502.png)
![Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3321510.png)
![2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane](/img/structure/B3321518.png)
